molecular formula C28H22N4 B11509885 4'-[1-(propan-2-yl)-1H-benzimidazol-2-yl]-2,3'-biquinoline

4'-[1-(propan-2-yl)-1H-benzimidazol-2-yl]-2,3'-biquinoline

Cat. No.: B11509885
M. Wt: 414.5 g/mol
InChI Key: KIMRZACAEVFCPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]-2,3’-BIQUINOLINE is a complex organic compound that belongs to the class of heterocyclic aromatic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]-2,3’-BIQUINOLINE typically involves multi-step organic reactions. One common method includes the condensation of a substituted benzodiazole with a quinoline derivative under controlled conditions. The reaction may require catalysts such as palladium or copper and solvents like dimethylformamide (DMF) or toluene. The reaction temperature and time are critical parameters that need to be optimized to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction conditions, purification steps such as recrystallization or chromatography, and quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4’-[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]-2,3’-BIQUINOLINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.

    Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the benzodiazole or quinoline rings are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium on carbon.

    Substituting agents: Halogens, nitro groups, alkyl groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce partially hydrogenated derivatives.

Scientific Research Applications

4’-[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]-2,3’-BIQUINOLINE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4’-[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]-2,3’-BIQUINOLINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazole derivatives: Compounds with similar benzodiazole structures but different substituents.

    Quinoline derivatives: Molecules with quinoline rings and various functional groups.

Uniqueness

4’-[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]-2,3’-BIQUINOLINE is unique due to its fused benzodiazole and biquinoline structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple scientific disciplines.

Properties

Molecular Formula

C28H22N4

Molecular Weight

414.5 g/mol

IUPAC Name

4-(1-propan-2-ylbenzimidazol-2-yl)-3-quinolin-2-ylquinoline

InChI

InChI=1S/C28H22N4/c1-18(2)32-26-14-8-7-13-25(26)31-28(32)27-20-10-4-6-12-23(20)29-17-21(27)24-16-15-19-9-3-5-11-22(19)30-24/h3-18H,1-2H3

InChI Key

KIMRZACAEVFCPS-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1C3=C(C=NC4=CC=CC=C43)C5=NC6=CC=CC=C6C=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.